

### eCF309: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | eCF309    |           |
| Cat. No.:            | B10783628 | Get Quote |

An In-depth Technical Guide on the Chemical Probe **eCF309** for Researchers, Scientists, and Drug Development Professionals

#### Introduction

eCF309 is a potent and highly selective, ATP-competitive inhibitor of the serine/threonine kinase mTOR (mechanistic target of rapamycin).[1][2][3] As a key regulator of cell growth, proliferation, metabolism, and survival, mTOR is a significant target in various diseases, particularly cancer.[2][4] This technical guide provides a comprehensive overview of eCF309, including its biochemical and cellular activities, experimental protocols for its use, and its profile as a chemical probe.

## **Chemical and Physical Properties**



| Property          | Value                                                                                            | Reference |
|-------------------|--------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | 3-(2-amino-5-benzoxazolyl)-1-<br>(2,2-diethoxyethyl)-1H-<br>pyrazolo[3,4-d]pyrimidin-4-<br>amine | N/A       |
| Molecular Formula | C18H21N7O3                                                                                       | N/A       |
| Molecular Weight  | 383.4 g/mol                                                                                      | N/A       |
| CAS Number        | 2001571-40-8                                                                                     | N/A       |
| Appearance        | White to off-white solid                                                                         | N/A       |
| Solubility        | Soluble in DMSO                                                                                  | N/A       |

## **Biological Activity and Target Profile**

**eCF309** is a highly potent inhibitor of mTOR kinase activity with an IC50 of 15 nM in in vitro assays.[2][5] It demonstrates excellent selectivity for mTOR over a wide range of other kinases, making it a valuable tool for studying mTOR signaling.[1][2]

## In Vitro Kinase Selectivity

A kinome-wide screen of 375 kinases revealed that at a concentration of 10  $\mu$ M, **eCF309** potently inhibits mTOR.[1] Its high selectivity is highlighted by a low S-score (35) of 0.01.[1][2] While **eCF309** is highly selective for mTOR, some off-target activity has been observed at higher concentrations.



| Target Kinase | IC50 (nM) | % Inhibition at 10<br>μΜ | Reference |
|---------------|-----------|--------------------------|-----------|
| mTOR          | 15        | >99%                     | [1][2]    |
| DNA-PK        | 320       | 90%                      | [1]       |
| РІЗКу         | 1,340     | 85%                      | [1]       |
| DDR1          | 2,110     | 77%                      | [1]       |
| ΡΙ3Κα (Ε545Κ) | 981       | 65%                      | [1]       |
| ΡΙ3Κδ         | 1,840     | Not reported             | [1]       |
| РІЗКβ         | >10,000   | Not reported             | [1]       |

## **Cellular Activity**

**eCF309** effectively inhibits both mTORC1 and mTORC2 signaling pathways in cells.[2] This dual inhibition leads to a dose-dependent reduction in the phosphorylation of downstream targets, including p70S6K, S6, and AKT.[2] The compound exhibits potent antiproliferative activity against various cancer cell lines.

| Cell Line  | Cancer Type                  | EC50 (nM) | Reference |
|------------|------------------------------|-----------|-----------|
| MCF-7      | Breast (ER+)                 | 8.4       | [5]       |
| MDA-MB-231 | Breast (Triple-<br>Negative) | 72        | [5]       |
| PC3        | Prostate                     | 37        | [5]       |

## Experimental Protocols mTOR Kinase Assay (In Vitro)

This assay measures the ability of **eCF309** to inhibit mTOR kinase activity by quantifying the incorporation of <sup>33</sup>P into a substrate.

Materials:



- Recombinant mTOR enzyme
- Substrate (e.g., poly[Glu,Tyr]4:1)[1]
- 33P-ATP
- eCF309 (serially diluted)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- 96-well plates
- Scintillation counter

#### Protocol:

- Prepare a reaction mixture containing the kinase buffer, recombinant mTOR enzyme, and the substrate.
- Add serially diluted eCF309 or DMSO (vehicle control) to the wells of a 96-well plate.
- Initiate the kinase reaction by adding <sup>33</sup>P-ATP to each well.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
- Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
- Wash the filter plate to remove unincorporated <sup>33</sup>P-ATP.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

## **Cell Proliferation Assay (MTT Assay)**



This colorimetric assay assesses the effect of **eCF309** on the viability and proliferation of cancer cells.

#### Materials:

- Cancer cell lines (e.g., MCF-7, MDA-MB-231, PC3)
- · Complete cell culture medium
- eCF309 (serially diluted)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

#### Protocol:

- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Treat the cells with serially diluted **eCF309** or DMSO (vehicle control) for the desired duration (e.g., 5 days).[5]
- After the incubation period, add 20  $\mu$ L of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Carefully remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value.



## **Western Blot Analysis of mTOR Signaling**

This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with **eCF309**.

#### Materials:

- Cancer cell line (e.g., MCF-7)
- eCF309
- Serum-free and complete cell culture medium
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-S6, anti-S6, anti-phospho-AKT (Ser473), anti-AKT, anti-GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- SDS-PAGE equipment and reagents
- PVDF membrane

#### Protocol:

- Seed MCF-7 cells in 6-well plates and grow to ~80% confluency.
- Serum-starve the cells (e.g., 0.1% FBS) for 24 hours.
- Pre-treat the cells with various concentrations of eCF309 (e.g., 3-100 nM) or DMSO for 30 minutes.[2][5]
- Stimulate the cells with serum (e.g., 10% FBS) for 1 hour.[2]
- Lyse the cells in ice-cold lysis buffer.



- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

# Visualizations mTOR Signaling Pathway



Click to download full resolution via product page



Caption: The mTOR signaling pathway inhibited by eCF309.

## **Experimental Workflow: Western Blotting**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Probe eCF309 | Chemical Probes Portal [chemicalprobes.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. eCF309: a potent, selective and cell-permeable mTOR inhibitor MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [eCF309: A Technical Guide for Researchers].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783628#ecf309-as-a-chemical-probe]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com